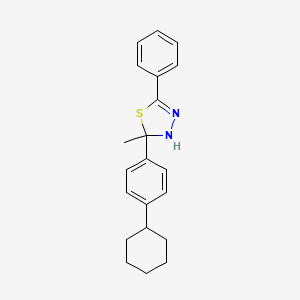
2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine, commonly known as TDFN, is a nitro-triazine-based compound that has been extensively studied for its potential applications in scientific research. TDFN is a highly reactive molecule that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Mecanismo De Acción
The exact mechanism of action of TDFN is not yet fully understood. However, it is believed that TDFN exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. TDFN has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
TDFN has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, TDFN has been shown to exhibit anti-inflammatory, anti-bacterial, and anti-viral activity. TDFN has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TDFN is its high potency and specificity. TDFN has been shown to exhibit potent activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of TDFN is its high reactivity, which can make it difficult to handle and store.
Direcciones Futuras
There are several potential future directions for the study of TDFN. One area of interest is the development of new cancer therapies based on TDFN. Researchers are also exploring the potential applications of TDFN in the treatment of other diseases such as inflammation and viral infections. In addition, further studies are needed to fully understand the mechanism of action of TDFN and its potential side effects.
Métodos De Síntesis
The synthesis of TDFN is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2,2-difluoro-2-nitroethanol in the presence of a base such as sodium carbonate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
TDFN has been extensively studied for its potential applications in scientific research. One of the most promising applications of TDFN is in the field of cancer research. TDFN has been shown to exhibit potent anti-cancer activity in a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N6O9/c10-7(11,19(22)23)1-28-4-16-5(29-2-8(12,13)20(24)25)18-6(17-4)30-3-9(14,15)21(26)27/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKSHEAEQMBKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C([N+](=O)[O-])(F)F)OC1=NC(=NC(=N1)OCC([N+](=O)[O-])(F)F)OCC([N+](=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)



![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)